2-Fluoropyridin-4-ol

Catalog No.
S8079972
CAS No.
253435-42-6
M.F
C5H4FNO
M. Wt
113.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoropyridin-4-ol

CAS Number

253435-42-6

Product Name

2-Fluoropyridin-4-ol

IUPAC Name

2-fluoro-1H-pyridin-4-one

Molecular Formula

C5H4FNO

Molecular Weight

113.09 g/mol

InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N

SMILES

C1=CNC(=CC1=O)F

Canonical SMILES

C1=CNC(=CC1=O)F

2-Fluoropyridin-4-ol (CAS 253435-42-6 / 22282-69-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in pharmaceutical and agrochemical procurement. It features a highly activated 2-fluoro position for mild nucleophilic aromatic substitution (SNAr) and a 4-hydroxyl group that readily undergoes O-alkylation or conversion into cross-coupling electrophiles [1]. By offering orthogonal reactivity, this compound allows process chemists to selectively functionalize the pyridine core without the need for complex protecting group strategies, making it a critical raw material for the scalable synthesis of 2,4-disubstituted pyridine active pharmaceutical ingredients (APIs) [2].

Attempting to substitute 2-Fluoropyridin-4-ol with cheaper, non-fluorinated analogs like 2-chloropyridin-4-ol or 4-hydroxypyridine often leads to severe process inefficiencies. The 2-chloro analog exhibits significantly lower electrophilicity at the C2 position, requiring harsh SNAr conditions (often >100°C) that can degrade thermally sensitive substrates and reduce overall yield [1]. Conversely, using unfunctionalized 4-hydroxypyridine necessitates multi-step pre-activation (such as N-oxidation followed by chlorination) to install a leaving group at the 2-position, which adds costly synthetic steps, increases waste generation, and complicates downstream purification in industrial workflows [2].

Accelerated SNAr Kinetics and Milder Process Conditions

The highly electronegative fluorine atom at the C2 position dramatically lowers the activation energy for SNAr reactions compared to heavier halogens. Quantitative kinetic studies demonstrate that 2-fluoropyridines undergo substitution with amine nucleophiles significantly faster than their 2-chloro counterparts, allowing reactions to reach completion at 20–60°C rather than the 100–150°C required for the chloro analogs [1]. This thermal advantage prevents the degradation of sensitive functional groups and reduces energy consumption during scale-up.

Evidence DimensionSNAr Reaction Temperature and Time (with primary amines)
Target Compound Data20–60°C, 2–4 hours (>90% yield)
Comparator Or Baseline2-Chloropyridin-4-ol (100–120°C, 12–24 hours, ~65% yield)
Quantified DifferenceUp to 80°C reduction in processing temperature and 6x faster reaction time with a 25% yield improvement.
ConditionsStandard SNAr conditions using primary alkyl/aryl amines in polar aprotic solvents (e.g., DMF, DMSO).

Enables mild, energy-efficient functionalization of the pyridine core, preserving sensitive moieties in complex API manufacturing.

Enhanced Hydroxyl Acidity for Mild O-Alkylation

The strong electron-withdrawing effect of the 2-fluoro substituent significantly lowers the pKa of the 4-hydroxyl group compared to unfluorinated pyridin-4-ol. This increased acidity allows for quantitative O-alkylation using mild bases (such as K2CO3) instead of requiring strong, moisture-sensitive bases like NaH [1]. Consequently, 2-Fluoropyridin-4-ol provides a more robust and scalable profile for etherification steps, minimizing side reactions such as N-alkylation or base-catalyzed degradation.

Evidence DimensionHydroxyl pKa and Required Base Strength
Target Compound DatapKa ~8.5 (Allows use of mild K2CO3/Cs2CO3)
Comparator Or Baseline4-Hydroxypyridine (pKa ~11.1, often requires NaH or KOtBu for efficient alkylation)
Quantified Difference~2.6 unit reduction in pKa, eliminating the need for pyrophoric bases.
ConditionsAqueous/organic titration and standard Williamson ether synthesis conditions.

Simplifies procurement and handling by allowing the use of safer, cheaper, and more easily stored mild bases during industrial scale-up.

High-Efficiency Triflation for Cross-Coupling Workflows

For applications requiring carbon-carbon bond formation at the C4 position, the hydroxyl group of 2-Fluoropyridin-4-ol is readily converted into a trifluoromethanesulfonate (triflate) leaving group. The resulting 2-fluoro-4-pyridyl triflate demonstrates exceptional reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), consistently delivering >90% yields [1]. In contrast, attempting direct coupling on 2-chloropyridin-4-ol derivatives often suffers from competitive oxidative addition at the C2-Cl bond, leading to complex mixtures and poor regioselectivity [2].

Evidence DimensionRegioselectivity and Yield in Pd-Catalyzed Cross-Coupling
Target Compound Data>95% regioselectivity for C4-coupling (via C4-OTf), >90% isolated yield
Comparator Or Baseline2-Chloropyridin-4-yl triflate (<60% C4-selectivity due to competitive C2-Cl activation)
Quantified Difference>35% improvement in regioselectivity and >30% higher isolated yield.
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, arylboronic acid, base, 80°C).

Ensures predictable, high-yield orthogonal functionalization, drastically reducing purification costs and raw material waste.

Scalable Synthesis of 2,4-Disubstituted Kinase Inhibitors

Because of its highly differentiated reactivity at the C2 and C4 positions, 2-Fluoropyridin-4-ol is a preferred starting material for constructing 2,4-disubstituted pyridine cores common in modern oncology drugs. The ability to perform mild SNAr at the 2-position followed by C4-functionalization (or vice versa) without protecting groups streamlines the synthetic route, making it highly suitable for both library generation and commercial API scale-up [1].

Development of Next-Generation Agrochemicals

In the design of novel herbicides and fungicides, incorporating a fluorine atom often enhances metabolic stability and target binding affinity. Procuring 2-Fluoropyridin-4-ol allows agrochemical researchers to directly install a fluorinated pyridine motif while using the 4-hydroxyl group as an anchor for lipophilic side chains, bypassing the low yields associated with late-stage fluorination of complex intermediates [2].

Safe, Large-Scale Etherification Processes

For process chemistry workflows that require the synthesis of 4-alkoxypyridines, the lowered pKa of 2-Fluoropyridin-4-ol enables the use of mild carbonate bases instead of hazardous sodium hydride. This directly translates to safer manufacturing conditions, lower equipment costs, and reduced regulatory burden during the procurement and handling of bulk reagents [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

113.027691913 g/mol

Monoisotopic Mass

113.027691913 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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